2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Catalog No.
S2846904
CAS No.
2034424-93-4
M.F
C20H20N4O2
M. Wt
348.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazo...

CAS Number

2034424-93-4

Product Name

2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

IUPAC Name

2-(3-methoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone

Molecular Formula

C20H20N4O2

Molecular Weight

348.406

InChI

InChI=1S/C20H20N4O2/c1-26-18-9-5-6-15(10-18)11-20(25)23-12-17(13-23)24-14-19(21-22-24)16-7-3-2-4-8-16/h2-10,14,17H,11-13H2,1H3

InChI Key

VKDPEMDCFUZAJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4

solubility

not available

Potential applications in medicinal chemistry:

  • Azetidinone ring: This five-membered ring containing a nitrogen atom is present in numerous drugs, including some antibiotics and anticonvulsants .
  • Triazole ring: This aromatic heterocycle is also found in various medicinally relevant compounds, exhibiting diverse biological activities such as antifungal and antitumor properties .
  • Methoxyphenyl group: The presence of this group can influence the molecule's solubility, metabolism, and potential biological interactions.

While no published research specifically explores the biological activity of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, its structural features warrant further investigation for potential applications in drug discovery.

Potential applications in materials science:

The molecule's structure could also be of interest in materials science research. The combination of aromatic rings and heterocycles can contribute to interesting properties such as:

  • Self-assembly: The molecule's functional groups could enable it to participate in non-covalent interactions, leading to the formation of supramolecular structures with potential applications in areas like organic electronics or drug delivery .
  • Ligand design: The molecule's ability to bind to metal ions through its nitrogen atoms could make it a potential candidate for the design of new catalysts or coordination polymers.

The compound 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic molecule that features both azetidine and triazole rings, which are known for their biological activity. The structure consists of a methoxyphenyl group attached to an ethanone moiety, which is further linked to an azetidine ring that incorporates a triazole substituent. This unique combination of functional groups contributes to its potential pharmacological properties.

. Notably, the azetidine ring can undergo nucleophilic substitutions and cycloadditions due to the presence of the nitrogen atom, while the triazole moiety can participate in click chemistry reactions. The carbonyl group in the ethanone structure may also engage in condensation reactions or serve as an electrophile in Michael additions.

The synthesis of this compound can be approached through several methods:

  • Horner-Wadsworth-Emmons Reaction: This method can be employed to prepare substituted alkenes from phosphonate esters and aldehydes or ketones.
  • Mechanochemical Synthesis: A recent study demonstrated the preparation of related compounds using mechanochemical methods, which involve grinding reactants together in the presence of a catalyst .
  • Click Chemistry: The triazole moiety can be synthesized via click chemistry techniques that facilitate the formation of 1,2,3-triazoles from alkynes and azides.

The applications of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone may include:

  • Pharmaceutical Development: Its structural components suggest potential as a lead compound for drug development targeting various diseases.
  • Biological Research: It can serve as a tool for studying biological pathways involving azetidine and triazole derivatives.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may involve:

  • Binding Affinity Assays: To evaluate how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: To assess how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, including:

Compound NameStructure FeaturesBiological Activity
3-(1H-1,2,4-triazol-1-yl)propan-1-oneContains a triazole ringAntimicrobial activity
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivativesSimilar triazole structureAnticancer properties
Substituted azetidine PDE10 inhibitorsAzetidine core with varied substituentsTherapeutic for CNS disorders

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its specific combination of a methoxy group on a phenyl ring with a complex azetidine and triazole structure. This combination may enhance its pharmacological profile compared to other similar compounds that lack one or more of these functional groups.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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